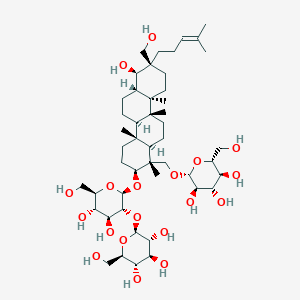

Hosenkoside O

Description

Properties

Molecular Formula |

C48H82O19 |

|---|---|

Molecular Weight |

963.2 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-1,4a,10a,10b-tetramethyl-8-(4-methylpent-3-enyl)-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O19/c1-23(2)8-7-13-48(21-52)17-16-46(5)24(40(48)61)9-10-29-44(3)14-12-30(45(4,28(44)11-15-47(29,46)6)22-62-41-37(59)34(56)31(53)25(18-49)63-41)66-43-39(36(58)33(55)27(20-51)65-43)67-42-38(60)35(57)32(54)26(19-50)64-42/h8,24-43,49-61H,7,9-22H2,1-6H3/t24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46-,47-,48-/m1/s1 |

InChI Key |

BTMRWFJCJYXXJW-GQGORDEZSA-N |

Isomeric SMILES |

CC(=CCC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)CO)C |

Canonical SMILES |

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO)C |

Origin of Product |

United States |

Foundational & Exploratory

Hosenkoside O: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside O is a complex triterpenoid saponin belonging to the baccharane glycoside family. Initial studies have identified its presence in the seeds of Impatiens balsamina, a plant with a history of use in traditional medicine. This document provides a comprehensive overview of the known natural source of this compound and outlines a generalized protocol for its isolation and purification based on established phytochemical methodologies. While the foundational research has been identified, specific quantitative data and detailed experimental protocols from the primary literature were not fully accessible. This guide, therefore, combines available information with standard practices in natural product chemistry to provide a robust framework for researchers.

Natural Source

The exclusive documented natural source of this compound is the seeds of the plant Impatiens balsamina L.[1][2][3][4]. This species, commonly known as garden balsam or rose balsam, is a member of the Balsaminaceae family. This compound is classified as a baccharane glycoside, a specific type of triterpenoid saponin[1][3][4][5]. The structure of this compound has been elucidated as hosenkol D 3-O-sophorosyl-28-O-glucoside through spectroscopic techniques, primarily 2D Nuclear Magnetic Resonance (NMR)[1][4][5].

Quantitative Data Summary

Detailed quantitative data, such as the percentage yield of this compound from the raw plant material and specific recovery rates at each purification step, are not available in the publicly accessible literature. A comprehensive analysis would require access to the full experimental data from the primary research publication. A representative table for such data is presented below to guide future experimental work.

| Parameter | Value | Unit | Notes |

| Extraction Yield | |||

| Crude Methanol Extract | Data not available | % (w/w) | From dried, defatted seeds. |

| n-Butanol Fraction | Data not available | % (w/w) | From the crude methanol extract. |

| Chromatographic Yield | |||

| Diaion HP-20 Fraction | Data not available | % (w/w) | From the n-butanol fraction. |

| Silica Gel Fraction | Data not available | % (w/w) | From the Diaion HP-20 fraction. |

| Final Yield | |||

| Pure this compound | Data not available | mg/kg | From dried seeds. |

Experimental Protocols

The following is a generalized experimental protocol for the isolation of this compound from the seeds of Impatiens balsamina, based on standard methodologies for the separation of triterpenoid saponins from plant material.

Preparation of Plant Material

-

Drying: The seeds of Impatiens balsamina are first air-dried to a constant weight to minimize moisture content.

-

Grinding: The dried seeds are then ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Defatting: The powdered seeds are typically defatted prior to the main extraction to remove lipids that can interfere with subsequent separation steps. This is commonly achieved by extraction with a non-polar solvent such as n-hexane or petroleum ether in a Soxhlet apparatus.

Extraction

-

The defatted seed powder is extracted exhaustively with methanol (MeOH) at room temperature or under reflux.

-

The resulting methanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

-

The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.

-

Saponins, being polar glycosides, are expected to concentrate in the n-butanol fraction.

Preliminary Chromatographic Fractionation

-

The n-butanol fraction is subjected to column chromatography on a non-polar adsorbent resin, such as Diaion HP-20.

-

The column is typically washed with water to remove highly polar impurities, followed by elution with increasing concentrations of methanol in water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Silica Gel Column Chromatography

-

Fractions from the previous step that show the presence of this compound (as determined by TLC comparison with a reference standard, if available) are pooled and further purified by silica gel column chromatography.

-

A gradient elution system, often using a mixture of chloroform, methanol, and water in varying ratios, is employed to separate the saponins.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

The final purification of this compound is typically achieved using preparative reversed-phase HPLC (RP-HPLC).

-

A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water or methanol and water. The effluent is monitored by a UV detector (at a low wavelength, e.g., 203-210 nm) or an Evaporative Light Scattering Detector (ELSD).

Visualized Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This compound is a noteworthy baccharane glycoside naturally occurring in the seeds of Impatiens balsamina. Its isolation involves a multi-step process of extraction, solvent partitioning, and sequential chromatographic purifications. While the foundational scientific literature has been identified, the absence of detailed, publicly available experimental data necessitates the use of generalized protocols for its isolation. Further research is required to quantify the yield of this compound and to optimize the described isolation procedure for potential drug development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant and Antimicrobial Activities of Ethanol Extract from the Stem and Leaf of Impatiens balsamina L. (Balsaminaceae) at Different Harvest Times - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Baccharane glycosides from seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery of Hosenkoside O in Impatiens balsamina: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery of Hosenkoside O, a baccharane glycoside identified in the seeds of Impatiens balsamina. While quantitative data on its natural abundance and biological activity remains limited in publicly available literature, this document consolidates the known structural information and presents generalized, yet detailed, experimental protocols for its isolation and characterization based on established methodologies for triterpenoid saponins. The guide includes structured data tables, in-depth experimental procedures, and visual diagrams of the experimental workflow to aid researchers in the study of this and similar natural products.

Introduction

Impatiens balsamina, commonly known as garden balsam, is a plant with a rich history in traditional medicine, particularly in Asia.[1] Phytochemical investigations have revealed a diverse array of secondary metabolites, including flavonoids, naphthoquinones, and various glycosides.[1] Among these are the baccharane glycosides, a class of triterpenoid saponins. In 1994, a study of the constituents of the seeds of Impatiens balsamina led to the isolation and characterization of several novel baccharane glycosides, including this compound.[2]

Triterpenoid saponins are of significant interest to the pharmaceutical industry due to their wide range of biological activities, which can include anti-inflammatory, anti-cancer, and antiviral properties. The structural complexity of these molecules, featuring a hydrophobic triterpenoid aglycone and one or more hydrophilic sugar chains, presents both challenges and opportunities for drug development. This guide focuses on the foundational aspects of this compound's discovery to provide a technical resource for researchers.

Chemical Structure and Properties

This compound was identified as a baccharane-type triterpenoid saponin. Its structure was elucidated primarily through the use of 2D NMR techniques, including 1H-1H COSY, HMQC, HMBC, and ROESY, as well as chemical derivatization.[2] The established structure is hosenkol D 3-O-sophorosyl-28-O-glucoside.[2]

Table 1: Structural and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Hosenkol D 3-O-sophorosyl-28-O-glucoside | [2] |

| Compound Type | Baccharane Glycoside (Triterpenoid Saponin) | [2] |

| Aglycone | Hosenkol D | [2] |

| Sugar Moieties | Sophorose, Glucose | [2] |

| Plant Source | Seeds of Impatiens balsamina | [2] |

| Molecular Formula | C48H82O19 | MedChemExpress |

| Molecular Weight | 963.15 g/mol | MedChemExpress |

Note: Quantitative data regarding the yield of this compound from Impatiens balsamina seeds and its purity post-isolation are not detailed in the primary discovery literature.

Experimental Protocols

The following protocols are representative methodologies for the extraction, isolation, and structural elucidation of triterpenoid saponins like this compound from plant material. The specific parameters would require optimization for the target compound.

Extraction of Crude Saponins

This protocol describes a general method for obtaining a crude saponin-rich extract from the seeds of Impatiens balsamina.

-

Plant Material Preparation:

-

Air-dry the seeds of Impatiens balsamina at room temperature until a constant weight is achieved.

-

Grind the dried seeds into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered seeds in methanol (e.g., 1:10 w/v) at room temperature for 72 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The saponin fraction is typically enriched in the n-butanol fraction. Concentrate the n-butanol fraction to dryness.

-

Isolation and Purification of this compound

The crude saponin extract is a complex mixture requiring further chromatographic separation.

-

Column Chromatography (Initial Separation):

-

Subject the dried n-butanol fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol-water (e.g., starting from 90:10:1 to 60:40:4 v/v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with an appropriate spray reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

Pool fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Fine Purification):

-

Further purify the fractions containing the target compound using preparative reversed-phase HPLC (e.g., on a C18 column).

-

Use a mobile phase gradient of acetonitrile and water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the purified compound.

-

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

Determine the molecular weight and elemental composition using High-Resolution Mass Spectrometry (HR-MS).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., pyridine-d5 or methanol-d4).

-

Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.

-

Acquire 2D NMR spectra (COSY, HSQC, HMBC, and ROESY/NOESY) to establish proton-proton correlations, direct carbon-proton attachments, long-range carbon-proton correlations, and spatial proximities, respectively. This data is crucial for determining the structure of the aglycone and the sugar moieties, as well as their linkage points.

-

-

Acid Hydrolysis:

-

To confirm the identity of the sugar units, perform acid hydrolysis of the glycoside (e.g., with 2M trifluoroacetic acid).

-

Analyze the resulting monosaccharides by a suitable chromatographic method (e.g., HPLC or GC) after derivatization and compare their retention times with authentic standards.

-

Quantitative Data

Table 2: Illustrative Quantitative Data for a Baccharane Glycoside

| Parameter | Example Value | Method of Determination |

| Extraction Yield | 5% (w/w) crude extract from dried seeds | Gravimetric analysis |

| Purity of Isolated Compound | >98% | HPLC-UV |

| IC50 (e.g., Cytotoxicity against a cancer cell line) | 10 µM | MTT Assay |

| Inhibition of Nitric Oxide Production (IC50) | 25 µM | Griess Assay |

Note: The values presented in this table are for illustrative purposes only and do not represent actual data for this compound.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the generalized workflows for the isolation and characterization of this compound.

Caption: Generalized workflow for the extraction of a saponin-rich fraction from Impatiens balsamina seeds.

Caption: Chromatographic workflow for the isolation and purification of this compound.

Caption: Workflow for the structural elucidation of this compound.

Biological Activity

Currently, there is a lack of specific studies detailing the biological activities of this compound. However, other hosenkosides isolated from Impatiens balsamina have been investigated for various pharmacological effects. For instance, some studies on total saponins from the seeds have shown pharmacokinetic activities in animal models. Research into the biological potential of this compound is a promising area for future investigation.

Conclusion

This compound represents one of the unique baccharane glycosides found in Impatiens balsamina. While its discovery has been documented, there remains a significant opportunity for further research to quantify its presence in the plant, fully characterize its pharmacological profile, and elucidate any potential mechanisms of action. The protocols and workflows presented in this guide offer a foundational framework for researchers to pursue these investigations and unlock the potential of this natural product.

References

Unraveling the Molecular Architecture of Hosenkoside O: A Technical Guide

Abstract

Hosenkoside O, a baccharane glycoside isolated from the seeds of Impatiens balsamina, represents a unique molecular structure with potential pharmacological significance. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound. We delve into the detailed experimental protocols, including extraction, isolation, and spectroscopic analysis, that were instrumental in deciphering its complex architecture. All quantitative data from nuclear magnetic resonance (NMR) and mass spectrometry are systematically presented in tabular format for clarity and comparative analysis. Furthermore, this document employs Graphviz diagrams to visually articulate the experimental workflows and the logical connections underpinning the structural determination. This guide is intended for researchers, scientists, and professionals in drug development with an interest in natural product chemistry and the methodologies of structural elucidation.

Introduction

Natural products continue to be a vital source of novel chemical entities with diverse biological activities. The triterpenoid glycosides, a large and structurally varied class of plant secondary metabolites, have attracted considerable attention for their therapeutic potential. This compound, isolated from the seeds of the traditional medicinal plant Impatiens balsamina, belongs to the rare baccharane class of triterpenoid glycosides. The definitive determination of its chemical structure is a prerequisite for any further investigation into its biological properties and potential applications.

The structural elucidation of this compound was accomplished through a combination of advanced spectroscopic techniques and chemical degradation methods. The foundational work by Shoji et al. (1994) established the structure as hosenkol D 3-O-sophorosyl-28-O-glucoside. This guide will reconstruct the process of this elucidation, presenting the methodologies and data that form the basis of our current understanding of this compound's molecular framework.

Experimental Protocols

The elucidation of this compound's structure hinged on a series of meticulously executed experimental procedures. This section details the methodologies for the key experiments.

Extraction and Isolation of this compound

The initial step in the structural elucidation of a natural product is its purification from the source material. The general procedure for isolating triterpenoid glycosides from plant matter is outlined below.

-

Maceration and Extraction: Dried and powdered seeds of Impatiens balsamina are subjected to extraction with a suitable organic solvent, typically methanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Solvent Partitioning: The crude methanol extract is then concentrated under reduced pressure and partitioned between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The glycosides, being polar compounds, are typically concentrated in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is subjected to multiple rounds of column chromatography. A variety of stationary phases are employed, including silica gel and reversed-phase (ODS) silica gel, with gradient elution systems of solvent mixtures like chloroform-methanol-water or methanol-water to separate the complex mixture of glycosides. Final purification is often achieved through high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

A suite of spectroscopic techniques was employed to probe the molecular structure of this compound.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that was likely used to determine the molecular weight of the intact glycoside. High-resolution mass spectrometry (HRMS) would have provided the exact mass, allowing for the determination of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments were crucial for the detailed structural assignment. These experiments are typically performed in a deuterated solvent such as pyridine-d₅.

-

1D NMR: ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

-

2D NMR:

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing vicinal proton relationships within the aglycone and sugar moieties.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting different structural fragments and establishing the glycosylation sites.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

-

Chemical Degradation: Acid Hydrolysis

To identify the aglycone and the constituent sugar units, this compound was subjected to acid hydrolysis.

-

Procedure: A solution of this compound in an acidic medium (e.g., 1M HCl in aqueous methanol) is heated for several hours.[1][2]

-

Work-up: After cooling, the reaction mixture is neutralized and partitioned between an organic solvent (e.g., ethyl acetate) and water. The aglycone, being less polar, is extracted into the organic layer, while the water-soluble sugar moieties remain in the aqueous layer.

-

Analysis of Products:

-

Aglycone: The structure of the isolated aglycone, hosenkol D, is determined by spectroscopic methods (NMR, MS) as described above.

-

Sugars: The sugars in the aqueous layer are identified by comparison with authentic standards using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) after appropriate derivatization. The absolute configuration of the sugars (D or L) can be determined by specific enzymatic assays or by chiral GC analysis of their derivatives.

-

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound. Note: The specific data from the original research paper by Shoji et al. (1994) is not publicly available in full. The tables below are structured templates based on the type of data that would have been reported.

Table 1: ¹³C NMR Data for this compound (Aglycone and Sugar Moieties)

| Carbon No. | Hosenkol D (Aglycone) δc (ppm) | Sophorose Moiety δc (ppm) | Glucose Moiety δc (ppm) |

|---|---|---|---|

| 1 | Glc' 1 | Glc'' 1 | |

| 2 | Glc' 2 | Glc'' 2 | |

| 3 | Glc' 3 | Glc'' 3 |

| ... | | ... | ... |

Table 2: ¹H NMR Data for this compound (Key Signals)

| Proton | Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | |||

| Anomeric H (Glc') | d | ||

| Anomeric H (Glc'') | d |

| ... | | | |

Table 3: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

|---|---|---|---|

| [M+Na]⁺ | C₄₈H₈₂O₁₉Na |

| ... | | | |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the structure elucidation process.

Caption: Experimental workflow for the structure elucidation of this compound.

Caption: Logical relationships in the structural determination of this compound.

Conclusion

The chemical structure of this compound was successfully elucidated through a synergistic application of spectroscopic analysis and chemical degradation. The identification of the aglycone as hosenkol D and the sugar moieties as sophorose and glucose, coupled with the determination of their connectivity and stereochemistry through extensive 2D NMR experiments, has provided a definitive molecular structure. This detailed structural information is paramount for future research into the pharmacological properties of this compound and for the synthesis of related compounds with potential therapeutic value. The methodologies outlined in this guide serve as a reference for the structural elucidation of other complex natural products.

References

Preliminary Biological Screening of Hosenkoside O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside O is a baccharane glycoside isolated from the seeds of Impatiens balsamina[1]. While the biological activities of several other hosenkosides from this plant, such as anti-tumor and antioxidant effects, have been reported, specific data on the preliminary biological screening of this compound is not extensively available in current literature[2][]. Impatiens balsamina has a history of use in traditional medicine for treating ailments such as wounds and skin inflammation[4]. The seeds, in particular, have been investigated for their antioxidant, anti-diabetic, and anti-inflammatory properties[5][6]. This technical guide outlines a representative framework for the preliminary biological screening of this compound, detailing common experimental protocols and relevant signaling pathways that would be investigated for a natural product with this background. The quantitative data presented herein is illustrative, based on typical results for similar compounds, to provide a comparative context.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical quantitative data from a preliminary biological screening of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |

| A549 (Human Lung Carcinoma) | MTT Assay | 85.2 | 1.2 |

| MCF-7 (Human Breast Cancer) | MTT Assay | 62.5 | 0.9 |

| HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | 110.8 | 1.5 |

| RAW 264.7 (Murine Macrophage) | MTT Assay | > 200 | Not Applicable |

Table 2: In Vitro Antioxidant Activity of this compound

| Assay Type | This compound IC₅₀ (µg/mL) | Ascorbic Acid IC₅₀ (µg/mL) (Positive Control) |

| DPPH Radical Scavenging Assay | 125.4 | 8.2 |

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Assay Type | Cell Line | This compound IC₅₀ (µM) | Dexamethasone IC₅₀ (µM) (Positive Control) |

| Nitric Oxide (NO) Inhibition Assay | RAW 264.7 | 75.3 | 15.6 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability[7][8][9][10].

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours. A positive control (e.g., Doxorubicin) and a vehicle control are included.

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound[11][12][13][14].

Methodology:

-

Sample Preparation: this compound is prepared in a series of concentrations in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: A defined volume of each concentration of this compound is mixed with a DPPH solution (typically 0.1 mM in methanol or ethanol). A positive control (e.g., Ascorbic Acid) is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7[15][16][17][18].

Methodology:

-

Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and incubated.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours. A positive control (e.g., Dexamethasone) is included.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.

-

Cell Viability Check: A concurrent MTT assay is performed on the treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Mandatory Visualizations

Experimental Workflow

Signaling Pathways

Given the potential anti-inflammatory and anti-tumor activities of compounds from Impatiens balsamina, the following signaling pathways are relevant for further investigation.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response[19][20][21][22][23].

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival, and its dysregulation is often observed in cancer[24][25][26][27][28].

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade involved in cell survival, growth, and inflammation[29][30][31][32][33].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hosenkoside G | baccharane glycoside | CAS# 160896-46-8 | InvivoChem [invivochem.com]

- 4. wjbphs.com [wjbphs.com]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical Screening and Biological Activities of Impatiens balsamina. L seeds | International Journal of Fundamental and Applied Sciences (IJFAS) [journals.mlacwresearch.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cell Counting & Health Analysis [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. dovepress.com [dovepress.com]

- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 20. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cusabio.com [cusabio.com]

- 22. commerce.bio-rad.com [commerce.bio-rad.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]

- 26. mdpi.com [mdpi.com]

- 27. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 28. spandidos-publications.com [spandidos-publications.com]

- 29. mdpi.com [mdpi.com]

- 30. ahajournals.org [ahajournals.org]

- 31. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds [mdpi.com]

- 33. The PI3K/Akt Pathway in Meta-Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Characterization of Hosenkoside O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside O, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has been identified as a molecule of interest for further research.[1] Its structural elucidation is pivotal for understanding its bioactivity and potential therapeutic applications. This technical guide provides a comprehensive overview of the structural characterization of this compound, detailing the analytical techniques employed and presenting a framework for the data interpretation. The structure of this compound has been determined to be hosenkol D 3-O-sophorosyl-28-O-glucoside.[1] This guide is intended to serve as a resource for researchers engaged in the study of natural products and drug development.

Chemical Identity

-

Compound Name: this compound

-

Chemical Class: Baccharane glycoside[1]

-

Source: Seeds of Impatiens balsamina[1]

-

Molecular Formula: C₄₈H₈₂O₁₉

-

Molecular Weight: 963.15 g/mol

Structural Elucidation Methodology

The structural determination of this compound and its congeners (Hosenkosides L-N) was accomplished through a combination of advanced spectroscopic techniques and chemical derivatization.[1] The primary methods employed were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Note: The specific quantitative ¹H and ¹³C NMR data, as well as mass spectrometry fragmentation data for this compound from the primary literature (Shoji N, et al. Phytochemistry. 1994 Nov;37(5):1437-41), were not available in the public domain search results. The following tables are representative of the data that would be generated in such a structural elucidation study.

Table 1: ¹³C NMR Spectroscopic Data for this compound (Aglycone and Sugar Moieties)

| Position | Expected Chemical Shift (δc, ppm) | Carbon Type (DEPT) | Key HMBC Correlations |

| Aglycone (Hosenkol D) | |||

| C-1 | CH₂ | ||

| C-2 | CH₂ | ||

| C-3 | CH | ||

| ... | |||

| C-28 | CH₂ | ||

| C-29 | CH₃ | ||

| C-30 | CH₃ | ||

| Sophorose Moiety (at C-3) | |||

| Glc-1' | CH | ||

| Glc-2' | CH | ||

| ... | |||

| Glc''-1'' | CH | ||

| Glc''-2'' | CH | ||

| ... | |||

| Glucose Moiety (at C-28) | |||

| Glc'''-1''' | CH | ||

| Glc'''-2''' | CH | ||

| ... |

Table 2: ¹H NMR Spectroscopic Data for this compound (Aglycone and Sugar Moieties)

| Position | Expected Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key COSY Correlations |

| Aglycone (Hosenkol D) | ||||

| H-1α | ||||

| H-1β | ||||

| H-3 | ||||

| ... | ||||

| H-28a | ||||

| H-28b | ||||

| H-29 | ||||

| H-30 | ||||

| Sophorose Moiety (at C-3) | ||||

| H-1' | ||||

| H-2' | ||||

| ... | ||||

| H-1'' | ||||

| H-2'' | ||||

| ... | ||||

| Glucose Moiety (at C-28) | ||||

| H-1''' | ||||

| H-2''' | ||||

| ... |

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | Formula | Description |

| [M+Na]⁺ | C₄₈H₈₂O₁₉Na | Sodium Adduct | |

| [M-H]⁻ | C₄₈H₈₁O₁₉ | Deprotonated Molecule | |

| Fragment 1 | Loss of terminal glucose | ||

| Fragment 2 | Loss of sophorose | ||

| Aglycone | Hosenkol D |

Experimental Protocols

The following are detailed, generalized protocols for the key experiments typically used in the structural characterization of a novel natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: The purified this compound sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of all protons in the molecule.

-

¹³C NMR and DEPT: Carbon-13 NMR spectra, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), are run to identify all carbon signals and to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) spin-spin coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To determine direct one-bond correlations between protons and their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) or Fast Atom Bombardment (FAB) source.

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is induced, and the resulting daughter ions are analyzed. This provides valuable information about the sequence and linkage of the sugar units and the structure of the aglycone.

Visualizations

Caption: Workflow for the structural elucidation of this compound.

Caption: Logical relationship of the components of this compound.

References

Unveiling the Baccharane Glycosides of Impatiens balsamina Seeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the baccharane glycosides isolated from the seeds of Impatiens balsamina. It details the chemical structures, quantitative data, and experimental protocols for the extraction, isolation, and characterization of these compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Identified Baccharane Glycosides

The seeds of Impatiens balsamina have been found to be a rich source of a series of baccharane-type glycosides, including several novel compounds. These glycosides are characterized by a baccharane triterpenoid aglycone linked to one or more sugar moieties. The identified compounds include Hosenkosides F-K and L-O, as well as other known and novel glycosides.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the baccharane glycosides isolated from Impatiens balsamina seeds. This data is essential for the identification and characterization of these compounds.

Table 1: Physicochemical Properties of Baccharane Glycosides

| Compound | Molecular Formula | Molecular Weight | Optical Rotation (c, Solvent) |

| Hosenkoside F | C₅₇H₉₄O₂₆ | 1211.3 | +15.2° (c 1.0, MeOH) |

| Hosenkoside G | C₅₇H₉₄O₂₇ | 1227.3 | +5.8° (c 1.0, MeOH) |

| Hosenkoside H | C₅₁H₈₄O₂₁ | 1049.2 | +12.5° (c 1.0, MeOH) |

| Hosenkoside I | C₄₅H₇₄O₁₇ | 887.1 | +20.1° (c 1.0, MeOH) |

| Hosenkoside J | C₅₁H₈₄O₂₂ | 1065.2 | +8.9° (c 1.0, MeOH) |

| Hosenkoside K | C₆₃H₁₀₄O₃₂ | 1389.5 | +2.1° (c 1.0, MeOH) |

| Hosenkoside L | C₅₇H₉₄O₂₆ | 1211.3 | +10.3° (c 1.0, MeOH) |

| Hosenkoside M | C₆₃H₁₀₄O₃₁ | 1373.5 | +1.2° (c 1.0, MeOH) |

| Hosenkoside N | C₄₅H₇₄O₁₈ | 903.1 | +18.5° (c 1.0, MeOH) |

| Hosenkoside O | C₅₁H₈₄O₂₂ | 1065.2 | +3.4° (c 1.0, MeOH) |

| Honsenkol A derivative (1) | C₆₃H₁₀₄O₃₂ | 1389.5 | -10.8° (c 0.1, MeOH) |

| Epoxybaccharane derivative (2) | C₅₀H₈₂O₂₁ | 1019.2 | -15.6° (c 0.1, MeOH) |

Note: Data compiled from various sources.[1][2][3] Specific yields were not consistently reported in the source materials.

Table 2: Key ¹³C NMR Spectroscopic Data for Aglycone Moieties (in C₅D₅N, δ ppm)

| Carbon | Hosenkol A | Hosenkol B | Hosenkol C | Hosenkol D | Honsenkol A | Epoxybaccharane |

| 1 | 38.9 | 38.9 | 38.9 | 38.9 | 39.0 | 38.8 |

| 2 | 26.7 | 26.7 | 26.7 | 26.7 | 26.8 | 26.6 |

| 3 | 88.8 | 88.8 | 88.8 | 88.8 | 88.9 | 88.7 |

| 4 | 39.6 | 39.6 | 39.6 | 39.6 | 39.7 | 39.5 |

| 5 | 56.4 | 56.4 | 56.4 | 56.4 | 56.5 | 56.3 |

| ... | ... | ... | ... | ... | ... | ... |

| 28 | 63.8 | 176.9 | 63.8 | 176.9 | 63.9 | 63.7 |

| 29 | 17.0 | 26.1 | 17.0 | 26.1 | 17.1 | 16.9 |

| 30 | 28.1 | 21.3 | 28.1 | 21.3 | 28.2 | 28.0 |

Note: This table presents a selection of characteristic signals. For complete assignments, refer to the original publications.

Experimental Protocols

The following sections detail the methodologies employed for the isolation and structural elucidation of baccharane glycosides from Impatiens balsamina seeds.

Extraction and Isolation

The general procedure for extracting and isolating these compounds involves the following steps:

-

Plant Material: Dried and powdered seeds of Impatiens balsamina are used as the starting material.

-

Extraction: The powdered seeds are typically extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Partitioning: The concentrated MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The baccharane glycosides are typically found in the n-BuOH fraction.

-

Chromatography: The n-BuOH fraction is subjected to multiple rounds of column chromatography for purification.

-

Initial Separation: Diaion HP-20 is often used for the initial separation, with elution by a gradient of H₂O to MeOH.

-

Silica Gel Chromatography: Fractions rich in glycosides are further purified on silica gel columns, eluting with solvent systems such as CHCl₃-MeOH-H₂O.

-

Reversed-Phase HPLC: Final purification is often achieved using reversed-phase high-performance liquid chromatography (HPLC) on an ODS column with a MeOH-H₂O or acetonitrile-H₂O gradient.

-

Structure Elucidation

The structures of the isolated baccharane glycosides were determined using a combination of spectroscopic techniques and chemical methods.

-

Spectroscopic Analysis:

-

NMR Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D NMR (COSY, HMQC, HMBC, ROESY) experiments were conducted to determine the structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.[1][2]

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS), often with electrospray ionization (ESI), was used to determine the molecular formulas of the compounds.[3]

-

-

Chemical Derivatization:

-

Acid Hydrolysis: To identify the constituent monosaccharides, the glycosides were subjected to acid hydrolysis. The resulting sugars were then identified by comparing their retention times on HPLC with authentic standards. The absolute configurations of the sugars were determined by measuring the optical rotation of their derivatives.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of baccharane glycosides from Impatiens balsamina seeds.

Caption: General workflow for the isolation and characterization of baccharane glycosides.

Biological Activity

Preliminary studies have indicated that some of the baccharane glycosides from Impatiens balsamina seeds possess noteworthy biological activities. For instance, one of the newly identified epoxybaccharane glycosides has demonstrated in vitro growth inhibitory activity against human malignant melanoma (A375) cells.[3] This suggests a potential for these compounds in the development of novel anticancer agents. Further investigation into the mechanisms of action and structure-activity relationships is warranted.

As no specific signaling pathways have been fully elucidated for these particular baccharane glycosides in the reviewed literature, a signaling pathway diagram is not included at this time. Future research may focus on identifying the molecular targets and signaling cascades modulated by these compounds, which could be visualized in subsequent revisions of this guide.

References

Phytochemical Investigation of Hosenkoside O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside O, a baccharane glycoside identified from the seeds of Impatiens balsamina, represents a class of natural products with potential pharmacological significance. This technical guide provides a comprehensive overview of the phytochemical investigation of this compound, including its structural elucidation, physicochemical properties, and the experimental methodologies employed in its study. The structural determination of this compound was accomplished through advanced spectroscopic techniques, primarily 2D Nuclear Magnetic Resonance (NMR) and chemical derivatization, identifying it as hosenkol D 3-O-sophorosyl-28-O-glucoside.[1][2][3] This document serves as a resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, offering a foundational understanding of this compound.

Physicochemical and Spectroscopic Data

The definitive characterization of this compound relies on a combination of its physical properties and detailed spectroscopic data. While specific optical rotation and melting point values are not publicly available, the core structural information has been established.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C48H82O19 | [1] |

| Molecular Weight | 963.15 g/mol | [1] |

| CAS Number | 161016-52-0 | [1] |

| Type of Compound | Baccharane Glycoside | [1][2] |

| Botanical Source | Seeds of Impatiens balsamina Linn. | [1][3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data Summary |

| 1H NMR | Detailed proton chemical shifts and coupling constants would be found in the primary literature. These spectra are essential for determining the stereochemistry and connectivity of the glycosidic linkages and the aglycone structure. |

| 13C NMR | Carbon chemical shifts provide a map of the carbon skeleton. The original research utilized this data to confirm the number and types of carbon atoms in the molecule. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry would confirm the molecular formula. Fragmentation patterns would provide evidence for the sequence of sugar moieties and the structure of the aglycone. |

| 2D NMR (COSY, HMQC, HMBC, ROESY) | These techniques were instrumental in the complete structural elucidation of this compound, establishing the connectivity between protons and carbons and the spatial relationships between atoms.[1][2][3] |

Note: Detailed NMR and MS spectral data are typically found in the experimental section of the primary scientific literature and are not available in the currently accessible search results.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process common in phytochemical investigations. The following protocols are based on established methodologies for the separation of baccharane glycosides from Impatiens balsamina.

Isolation and Purification of this compound

The general workflow for isolating this compound from the seeds of Impatiens balsamina is outlined below.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside O, a baccharane-type triterpenoid saponin isolated from the seeds of Impatiens balsamina, represents a class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of this compound and related saponins, with a focus on their chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for extraction, isolation, and biological evaluation are presented, alongside a summary of available quantitative data. Furthermore, key signaling pathways modulated by these compounds are illustrated to provide a deeper understanding of their pharmacological effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from natural sources.

Introduction to Triterpenoid Saponins

Triterpenoid saponins are a diverse group of naturally occurring glycosides characterized by a C30 isoprenoid aglycone (the triterpene) linked to one or more sugar chains. These compounds are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects. The structural diversity of both the triterpene skeleton and the attached carbohydrate moieties contributes to their wide range of pharmacological properties.

This compound belongs to the baccharane subclass of triterpenoid saponins, which are less common than other types like oleanane or ursane. Baccharane glycosides are primarily found in plants of the Balsaminaceae family, notably in the seeds of Impati-ens balsamina L.[1]. The unique structural features of hosenkosides make them an interesting subject for phytochemical and pharmacological research.

Physicochemical Properties of this compound

This compound is structurally defined as hosenkol D 3-O-sophorosyl-28-O-glucoside[1]. Its structure was elucidated using 2D NMR techniques, including 1H-1H COSY, HMQC, HMBC, and ROESY, along with chemical derivatization[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C48H82O19 | [1] |

| Molecular Weight | 962.16 g/mol | [1] |

| Class | Triterpenoid Saponin | [1] |

| Subclass | Baccharane Glycoside | [1] |

| Aglycone | Hosenkol D | [1] |

| Sugar Moieties | Sophorose, Glucose | [1] |

| Source | Seeds of Impatiens balsamina L. | [1] |

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of purified this compound is limited in publicly available literature, studies on crude extracts of Impatiens balsamina and related hosenkosides provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

An in-vitro study on the ethanol extract of Impatiens balsamina seeds demonstrated significant anti-inflammatory activity. The IC50 value for the inhibition of protein denaturation, an indicator of anti-inflammatory potential, was found to be 210 μg/ml.

Anticancer Activity

Research on baccharane glycosides from Impatiens balsamina has indicated potential antitumor applications. For instance, a novel baccharane glycoside isolated from the same plant demonstrated anti-hepatic fibrosis activity against A375 human melanoma cells[2]. While specific IC50 values for this compound are not yet reported, the activity of related compounds suggests that it may also possess cytotoxic effects against cancer cell lines.

Anti-diabetic Activity

The ethanol extract of Impatiens balsamina seeds also exhibited anti-diabetic activity, with an IC50 value of 320 μg/ml in an α-amylase inhibition assay. This suggests that hosenkosides, as major constituents of the seed extract, may contribute to the observed anti-diabetic effects.

Table 2: Summary of Biological Activities of Impatiens balsamina Seed Extracts and Related Compounds

| Activity | Test System | Compound/Extract | IC50 Value |

| Anti-inflammatory | BSA Denaturation Assay | Ethanol extract of I. balsamina seeds | 210 μg/ml |

| Anti-diabetic | α-Amylase Inhibition Assay | Ethanol extract of I. balsamina seeds | 320 μg/ml |

| Anticancer | A375 human melanoma cells | Baccharane glycoside from I. balsamina | Not reported |

Experimental Protocols

Extraction and Isolation of Hosenkosides

The following protocol provides a general method for the extraction of total hosenkosides from the seeds of Impatiens balsamina.

Workflow for Hosenkoside Extraction and Isolation

Caption: Generalized workflow for the extraction and isolation of this compound.

Methodology:

-

Material Preparation: Air-dry and powder the seeds of Impatiens balsamina.

-

Extraction: Extract the powdered seeds with 70% ethanol using a reflux apparatus. The optimal conditions reported are a liquid-to-material ratio of 10:1 (mL/g) and a reflux time of 2 hours, repeated twice[3].

-

Concentration: Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

Partitioning: Suspend the crude extract in water and partition with n-butanol. The saponins will preferentially move to the n-butanol layer.

-

Column Chromatography: Subject the n-butanol fraction to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol to achieve initial separation.

-

Preparative HPLC: Further purify the fractions containing hosenkosides using preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as 1D and 2D NMR (COSY, HSQC, HMBC) and mass spectrometry[1].

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol outlines a method to assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for Nitric Oxide Inhibition Assay

Caption: Workflow for the nitric oxide inhibition assay in RAW 264.7 cells.

Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Add Griess reagent to the supernatant. The Griess reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition by this compound compared to the LPS-only control.

Signaling Pathways

Triterpenoid saponins are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, research on related saponins suggests potential targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many triterpenoid saponins have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

Inhibition of NF-κB Signaling by Triterpenoid Saponins

Caption: Triterpenoid saponins can inhibit the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation. Some saponins have been found to modulate the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.

Modulation of MAPK Signaling by Triterpenoid Saponins

Caption: Triterpenoid saponins can modulate the MAPK signaling pathway.

Conclusion and Future Directions

This compound and its related baccharane glycosides from Impatiens balsamina represent a promising area for natural product-based drug discovery. The preliminary evidence of anti-inflammatory, anticancer, and anti-diabetic activities of extracts and related compounds warrants further investigation into the specific pharmacological profile of purified this compound. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 values of pure this compound in various cancer cell lines and inflammatory models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the aglycone or sugar moieties of hosenkosides affect their biological activity.

This in-depth technical guide provides a foundational resource for researchers to advance the scientific understanding and potential therapeutic application of this compound and related triterpenoid saponins.

References

A Proposed Biosynthetic Pathway of Hosenkoside O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Hosenkoside O is a baccharane-type triterpenoid saponin isolated from the seeds of Impatiens balsamina.[1] Like other triterpenoid saponins, it is synthesized through the complex isoprenoid pathway. While the complete enzymatic pathway for this compound has not been fully elucidated, this guide presents a putative biosynthetic pathway based on the established principles of triterpenoid saponin biosynthesis and the known chemical structure of this compound. This document is intended to serve as a foundational resource for researchers interested in the biosynthesis and potential biotechnological production of this and related compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Baccharane Skeleton: This stage begins with the cyclization of 2,3-oxidosqualene to form the characteristic tetracyclic baccharane core.

-

Oxidative Modifications of the Aglycone: The baccharane skeleton undergoes a series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s), to form the specific aglycone of this compound, known as hosenkol D.

-

Glycosylation of the Aglycone: Finally, specific UDP-glycosyltransferases (UGTs) attach sugar moieties to the hosenkol D aglycone at defined positions to yield the final this compound molecule.

The proposed pathway is visualized in the diagram below, followed by a detailed description of each step.

Figure 1: Proposed biosynthetic pathway of this compound.

1.1. Formation of the Baccharane Skeleton

The biosynthesis of the triterpenoid backbone begins in the cytosol with the mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase to produce the 30-carbon linear precursor, squalene.

Squalene is then transported to the endoplasmic reticulum, where it is epoxidized by squalene epoxidase to form 2,3-oxidosqualene. This molecule is the crucial branch-point intermediate for the synthesis of all triterpenoids. The cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase (OSC), is the first major diversification step. For this compound, a putative baccharane synthase would catalyze the cyclization of 2,3-oxidosqualene to form the foundational baccharane skeleton.

Figure 2: Cyclization of 2,3-oxidosqualene to the baccharane skeleton.

1.2. Oxidative Modifications of the Aglycone

Following the formation of the baccharane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). These enzymes are typically membrane-bound proteins located in the endoplasmic reticulum and are responsible for the high degree of structural diversity among triterpenoids. For the formation of the hosenkol D aglycone, a series of regio- and stereospecific hydroxylations would be required. The exact number and order of these reactions, as well as the specific CYP450 enzymes involved in Impatiens balsamina, are yet to be identified.

1.3. Glycosylation of the Aglycone

The final step in the biosynthesis of this compound is the attachment of sugar moieties to the hosenkol D aglycone. This process, known as glycosylation, is catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar residue from an activated sugar donor, typically a UDP-sugar, to an acceptor molecule.

The structure of this compound, hosenkol D 3-O-sophorosyl-28-O-glucoside, indicates two distinct glycosylation events:

-

Attachment of Sophorose at the C-3 Position: A UGT first attaches a glucose molecule to the hydroxyl group at the C-3 position of hosenkol D. A second UGT then adds another glucose molecule to the first, forming the disaccharide sophorose. It is also possible that a single UGT is capable of adding the entire sophorose unit from a UDP-sophorose donor, although the stepwise addition is more commonly observed.

-

Attachment of Glucose at the C-28 Position: A different, specific UGT catalyzes the attachment of a single glucose molecule to the hydroxyl group at the C-28 position of the aglycone.

The specific UGTs responsible for these reactions in Impatiens balsamina have not yet been characterized.

Figure 3: Proposed glycosylation steps in this compound biosynthesis.

Quantitative Data

Specific quantitative data for the biosynthetic pathway of this compound, such as enzyme kinetics or reaction yields, are not currently available in the scientific literature. However, a study on the extraction of total hosenkosides from the seeds of Impatiens balsamina provides some relevant data.

| Parameter | Value | Reference |

| Extraction Method | Hot reflux with 70% ethanol, with a liquid-to-material ratio of 6:1, performed four times (60, 45, 30, and 30 minutes respectively). | [2] |

| Extraction Rate | 98.19% for total hosenkosides (hosenkoside A, B, C, and K were used as markers). | [2] |

Experimental Protocols

The following sections provide generalized experimental protocols that can be adapted for the study of the this compound biosynthetic pathway. These protocols are based on standard methodologies used in the field of plant natural product biosynthesis.

3.1. Heterologous Expression and Functional Characterization of Plant Cytochrome P450s

This protocol describes a general workflow for expressing a candidate plant CYP450 in a heterologous host, such as Saccharomyces cerevisiae (yeast), to determine its function.

Workflow:

-

Gene Identification and Cloning:

-

Identify candidate CYP450 genes from a transcriptome or genome sequence of Impatiens balsamina.

-

Amplify the full-length coding sequence of the candidate gene using PCR with specific primers.

-

Clone the PCR product into a suitable yeast expression vector.

-

-

Yeast Transformation and Expression:

-

Transform the yeast expression vector containing the CYP450 gene into a suitable yeast strain.

-

Grow the transformed yeast culture in an appropriate medium to induce protein expression.

-

-

In Vivo or In Vitro Enzyme Assays:

-

In Vivo: Feed the yeast culture with the putative substrate (e.g., the baccharane skeleton).

-

In Vitro: Prepare microsomes from the yeast culture, which contain the expressed CYP450, and perform enzyme assays with the substrate and necessary cofactors (e.g., NADPH).

-

-

Product Analysis:

-

Extract the products from the yeast culture or the in vitro assay using an organic solvent.

-

Analyze the extracts using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products.

-

Figure 4: Workflow for functional characterization of a plant CYP450.

3.2. Assay for UDP-Glycosyltransferase (UGT) Activity with Triterpenoid Substrates

This protocol outlines a general method for assaying the activity of a candidate UGT with a triterpenoid aglycone as a substrate.

Methodology:

-

Recombinant Enzyme Preparation:

-

Clone the candidate UGT gene from Impatiens balsamina into an E. coli expression vector.

-

Express the UGT protein in E. coli and purify it using affinity chromatography.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified UGT enzyme

-

Triterpenoid aglycone substrate (e.g., hosenkol D) dissolved in a suitable solvent like DMSO

-

UDP-sugar donor (e.g., UDP-glucose)

-

Buffer at an optimal pH

-

-

Incubate the reaction mixture at an optimal temperature for a defined period.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an organic solvent (e.g., methanol or ethyl acetate).

-

Extract the glycosylated product into the organic phase.

-

-

Product Analysis:

-

Analyze the extracted product using High-Performance Liquid Chromatography (HPLC) or LC-MS to separate and identify the glycosylated triterpenoid.

-

Figure 5: Workflow for assaying UGT activity with a triterpenoid substrate.

The proposed biosynthetic pathway for this compound provides a logical framework for future research aimed at elucidating the specific enzymes and regulatory mechanisms involved. The identification and characterization of the baccharane synthase, the specific CYP450s responsible for hosenkol D formation, and the UGTs that catalyze the final glycosylation steps will be crucial for a complete understanding of this pathway. Such knowledge will not only advance our understanding of plant specialized metabolism but also open up possibilities for the biotechnological production of this compound and other valuable triterpenoid saponins.

References

Ethnobotanical and Pharmacological Landscape of Impatiens balsamina with a Focus on Hosenkoside O: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impatiens balsamina L., commonly known as garden balsam, possesses a rich history in traditional medicine across Asia for treating a spectrum of ailments, including inflammatory conditions, skin diseases, and pain.[1] Phytochemical investigations have revealed a diverse array of bioactive compounds, including naphthoquinones, flavonoids, and terpenoids.[1][2] Among these are the baccharane glycosides, a class of compounds that includes Hosenkoside O, isolated from the seeds of the plant.[3] This technical guide provides a comprehensive overview of the ethnobotanical uses of Impatiens balsamina, its scientifically validated pharmacological activities, and the current state of knowledge on this compound. While the specific bioactivity of this compound remains largely unexplored, this document aims to consolidate the available information on the plant and its constituents to provide a foundation for future research and drug discovery initiatives.

Ethnobotanical Uses of Impatiens balsamina

Impatiens balsamina has been a staple in traditional medicine systems for centuries. Its various parts are utilized to prepare remedies for a multitude of conditions. The ethnobotanical applications are summarized in Table 1.

| Plant Part | Traditional Use | Geographical Region/System |

| Whole Plant | Cathartic, diuretic, emetic.[4] | Southeast Asia |

| Leaves | Treatment of warts, skin inflammation, snakebites.[4] | Asia |

| Flowers | Cooling agent for burns and scalds, tonic, treatment of snakebites.[4] | Asia |

| Seeds | Expectorant, promotion of blood flow, relief of post-childbirth pain, treatment for difficult parturition.[5] | Traditional Chinese Medicine |

| Roots | Treatment of irregular menstruation, skin inflammation, and torn nails.[6] | India |

| Stems | Treatment of abscesses and ingrown nails.[7] | Traditional Thai Medicine |

Phytochemistry: The Presence of this compound

Impatiens balsamina is a rich source of various phytochemicals. Over 307 natural compounds have been identified from this plant, including flavonoids, naphthoquinones, coumarins, and terpenoids.[1] this compound belongs to the baccharane glycosides, a specific type of triterpenoid saponin. It has been isolated from the seeds of Impatiens balsamina, and its structure was elucidated using 2D NMR techniques.[3]

While a significant number of compounds have been isolated from I. balsamina, the biological activities of many, including this compound, have not been extensively studied.

Pharmacological Activities of Impatiens balsamina Extracts

Scientific investigations into the extracts of Impatiens balsamina have substantiated many of its traditional uses. The primary pharmacological activities are summarized below.

Anti-inflammatory Activity

Extracts of I. balsamina have demonstrated significant anti-inflammatory effects. The proposed mechanism for this activity is the inhibition of the lipoxygenase pathway.[4] This aligns with its traditional use in treating rheumatism and other inflammatory conditions.[1]

Anticancer and Cytotoxic Activity

Ethanolic extracts of Impatiens balsamina have shown cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells.[8][9] Studies on Dalton's ascites lymphoma tumor-bearing mice indicated that the extract could increase lifespan and offer protection to the hematopoietic system.[9][10] Balsaminone C, another compound from the plant, has shown cytotoxicity against A549, HeLa, and Bel-7402 cancer cell lines.[4]

Antimicrobial Activity

Extracts from the plant have exhibited broad-spectrum antimicrobial activity against both bacteria and fungi, including Staphylococcus aureus, Proteus vulgaris, and Candida albicans.[4] This supports its traditional application for treating skin infections and wounds.[6]

Other Pharmacological Activities

I. balsamina extracts have also been reported to have antipruritic, antianaphylactic, and antioxidant properties.[4] The antipruritic activity is attributed to compounds like balsaminones A and B.[4]

Baccharane Glycosides: A Potential Avenue for Research

Given the lack of specific bioactivity data for this compound, exploring the known activities of other baccharane glycosides may offer insights into its potential therapeutic applications. For instance, Hosenkoside G, also isolated from I. balsamina, is noted to have anti-tumor activity.[11] Similarly, Hosenkoside C has been reported to possess antioxidant and anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and nitric oxide.[]

Ginsenosides, structurally related triterpenoid saponins from Panax ginseng, are well-studied for their diverse pharmacological effects, including anti-inflammatory and anticancer activities, often mediated through interactions with steroidal receptors.[13] This suggests that baccharane glycosides from I. balsamina, such as this compound, could be promising candidates for similar therapeutic roles.

Experimental Protocols

General Extraction and Fractionation of Bioactive Compounds

A general workflow for the extraction and isolation of compounds from Impatiens balsamina is depicted below. This process typically involves solvent extraction followed by chromatographic separation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-